3-[5-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-furyl]benzoic acid
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Overview
Description
3-[5-(4-Oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoic acid is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core, a furan ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoic acid typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
3-[5-(4-Oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[5-(4-Oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-ylsulfanyl acetic acid
- 2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
Uniqueness
What sets 3-[5-(4-Oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoic acid apart is its unique combination of structural features, which confer specific chemical and biological properties. Its benzothieno pyrimidine core, coupled with the furan and benzoic acid groups, provides a versatile scaffold for further functionalization and application in various fields .
Properties
Molecular Formula |
C21H16N2O4S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-[5-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoic acid |
InChI |
InChI=1S/C21H16N2O4S/c24-19-17-13-6-1-2-7-16(13)28-20(17)23-18(22-19)15-9-8-14(27-15)11-4-3-5-12(10-11)21(25)26/h3-5,8-10H,1-2,6-7H2,(H,25,26)(H,22,23,24) |
InChI Key |
PKDOOWFDLLJJFC-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=C(O4)C5=CC(=CC=C5)C(=O)O |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=C(O4)C5=CC(=CC=C5)C(=O)O |
Origin of Product |
United States |
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